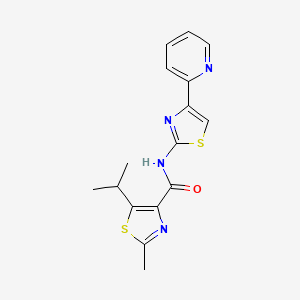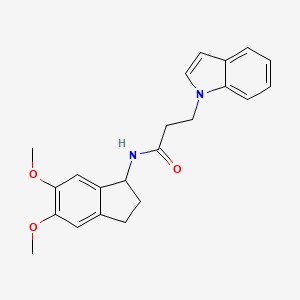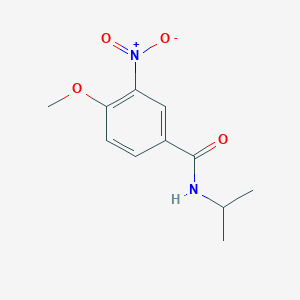![molecular formula C16H23N3OS B11018622 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11018622.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(シクロヘキサ-1-エン-1-イル)エチル]-2-(シクロプロピルアミノ)-4-メチル-1,3-チアゾール-5-カルボキサミドは、シクロヘキセン、シクロプロピルアミノ、チアゾール部分を独特な組み合わせで持つ、複雑な有機化合物です。
製法
合成経路と反応条件
N-[2-(シクロヘキサ-1-エン-1-イル)エチル]-2-(シクロプロピルアミノ)-4-メチル-1,3-チアゾール-5-カルボキサミドの合成は、一般的に容易に入手可能な前駆体から始めて、複数の段階を伴います。一般的な合成経路には、以下の段階が含まれます。
チアゾール環の形成: これは、適切なチオアミドをα-ハロケトンと塩基性条件下で反応させることで実現できます。
シクロプロピルアミノ基の導入: この段階では、ハロゲン化チアゾール誘導体をシクロプロピルアミンで求核置換します。
シクロヘキセン部分の付加: これは、ヘック反応によって行うことができます。この反応では、ビニルハライドをパラジウム触媒の存在下でシクロヘキセン誘導体とカップリングさせます。
最終カップリング: 最後の段階では、中間体をアミド結合形成条件下でカルボキサミド誘導体とカップリングさせます。
工業的製造方法
N-[2-(シクロヘキサ-1-エン-1-イル)エチル]-2-(シクロプロピルアミノ)-4-メチル-1,3-チアゾール-5-カルボキサミドの工業的製造には、上記合成経路の最適化が含まれる場合があり、収率と純度が向上します。これには、連続フローリアクター、高度な精製技術、スケーラブルな反応条件の使用が含まれる場合があります。
化学反応解析
反応の種類
N-[2-(シクロヘキサ-1-エン-1-イル)エチル]-2-(シクロプロピルアミノ)-4-メチル-1,3-チアゾール-5-カルボキサミドは、さまざまな化学反応を起こす可能性があります。これには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化することができ、酸化誘導体を生成します。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを用いて行うことができ、二重結合やその他の還元可能な基の還元をもたらします。
置換: 求核置換反応は、水素化ナトリウムやジイソプロピルアミドリチウムなどの試薬を用いて、チアゾール環またはシクロプロピルアミノ基で起こる可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、その他の強力な酸化剤。
還元: 水素ガスと炭素担持パラジウム、水素化リチウムアルミニウム。
置換: 水素化ナトリウム、ジイソプロピルアミドリチウム、その他の強力な塩基。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸やケトンを生成する可能性があり、還元は飽和誘導体を生成する可能性があります。
科学研究への応用
N-[2-(シクロヘキサ-1-エン-1-イル)エチル]-2-(シクロプロピルアミノ)-4-メチル-1,3-チアゾール-5-カルボキサミドには、いくつかの科学研究への応用があります。
医薬品化学: この化合物の独自の構造は、特に特定の酵素や受容体を標的とする薬剤開発のための潜在的な候補となっています。
材料科学: その構造特性は、特定の電子特性や機械特性を持つ新規材料の開発に役立つ可能性があります。
生物学的研究: この化合物は、分子レベルで生物学的経路や相互作用を研究するためのプローブとして使用できます。
工業的応用: これは、他の複雑な有機分子の合成や、さまざまな化学プロセスにおける中間体として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the cyclopropylamino group: This step involves the nucleophilic substitution of a halogenated thiazole derivative with cyclopropylamine.
Attachment of the cyclohexene moiety: This can be done through a Heck reaction, where a vinyl halide is coupled with a cyclohexene derivative in the presence of a palladium catalyst.
Final coupling: The final step involves the coupling of the intermediate with a carboxamide derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the cyclopropylamino group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce saturated derivatives.
科学的研究の応用
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in various chemical processes.
作用機序
N-[2-(シクロヘキサ-1-エン-1-イル)エチル]-2-(シクロプロピルアミノ)-4-メチル-1,3-チアゾール-5-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、その他のタンパク質が含まれ、生物学的経路の調節につながります。この化合物の効果は、これらの標的に結合し、その活性を変化させ、下流の効果をもたらすことで媒介されます。
類似化合物との比較
類似化合物
N-[2-(シクロヘキサ-1-エン-1-イル)エチル]-2-(シクロプロピルアミノ)-4-メチル-1,3-チアゾール-5-カルボキサミド: は、以下のような他のチアゾール誘導体と類似性を共有しています。
独自性
N-[2-(シクロヘキサ-1-エン-1-イル)エチル]-2-(シクロプロピルアミノ)-4-メチル-1,3-チアゾール-5-カルボキサミドの独自性は、シクロヘキセン、シクロプロピルアミノ、チアゾール部分を組み合わせたものです。これにより、他の類似化合物に見られない特定の化学的および生物学的特性がもたらされます。
特性
分子式 |
C16H23N3OS |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
N-[2-(cyclohexen-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H23N3OS/c1-11-14(21-16(18-11)19-13-7-8-13)15(20)17-10-9-12-5-3-2-4-6-12/h5,13H,2-4,6-10H2,1H3,(H,17,20)(H,18,19) |
InChIキー |
ZBHRFCYYRCIFMY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)NC2CC2)C(=O)NCCC3=CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[3-(acetylamino)phenyl]carbamoyl}phenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018540.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetamide](/img/structure/B11018555.png)

![N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B11018565.png)


![N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-2-carboxamide](/img/structure/B11018579.png)

![2-hydroxy-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide](/img/structure/B11018585.png)
![Methyl 3-[(2-methylpropyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11018599.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11018600.png)
![N-(2-phenylethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11018608.png)

![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B11018623.png)
